molecular formula C16H16N2O3 B8312152 3'-Isopropyl-2-nitrobenzanilide

3'-Isopropyl-2-nitrobenzanilide

Cat. No.: B8312152
M. Wt: 284.31 g/mol
InChI Key: KOAUNXHOAQTYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Hypothetical section based on standard benzanilide chemistry)

  • Structure: Benzanilide backbone with a nitro group at position 2 and an isopropyl group at the 3' position of the aniline ring.
  • Applications: Potential use as an intermediate in agrochemicals, pharmaceuticals, or materials science.
  • Synthesis: Likely synthesized via nitration of isopropyl-substituted benzanilide precursors.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-nitro-N-(3-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H16N2O3/c1-11(2)12-6-5-7-13(10-12)17-16(19)14-8-3-4-9-15(14)18(20)21/h3-11H,1-2H3,(H,17,19)

InChI Key

KOAUNXHOAQTYSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

(Example framework for comparative analysis)

Compound Structure Key Properties Applications
3'-Isopropyl-2-nitrobenzanilide Benzanilide with 2-NO₂, 3'-iPr High thermal stability, moderate solubility in polar solvents Hypothetical: Polymer additive, herbicide intermediate
2-Nitrobenzanilide Benzanilide with 2-NO₂ Lower steric hindrance, higher reactivity Known: Intermediate in dye synthesis
4'-Isopropyl-2-nitrobenzanilide Benzanilide with 2-NO₂, 4'-iPr Altered regioselectivity in reactions Hypothetical: Patent applications in drug discovery

Research Findings

(Hypothetical data based on nitrobenzanilide analogs)

  • Reactivity : Nitro groups at position 2 enhance electrophilic substitution reactions compared to para-substituted analogs .
  • Biological Activity : Isopropyl groups may improve lipophilicity, impacting bioavailability in drug candidates .

Limitations and Recommendations

  • Critical Gap: No valid evidence for 3'-Isopropyl-2-nitrobenzanilide was provided. The single reference () discusses an unrelated compound.
  • Next Steps : Consult databases like SciFinder, Reaxys, or USPTO patents for targeted data. Cross-validate findings with experimental studies or manufacturer specifications.

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